molecular formula C9H10F2N2O5 B050262 5'-Deoxy-4',5-difluorouridine CAS No. 113548-97-3

5'-Deoxy-4',5-difluorouridine

Cat. No. B050262
M. Wt: 264.18 g/mol
InChI Key: ZCIKXSATRITCDY-BBERBSMNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5'-Deoxy-4',5-difluorouridine (also known as DFUR) is a synthetic nucleoside analog that has been extensively studied for its potential use in cancer treatment. DFUR is a prodrug of 5-fluorouracil (5-FU), which is a widely used chemotherapy drug. The synthesis method of DFUR, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments will be discussed in

Mechanism Of Action

The mechanism of action of DFUR is similar to that of 5-FU. DFUR is converted to 5-FU in the body by the enzyme DPD. 5-FU is a potent inhibitor of thymidylate synthase, an enzyme that is essential for DNA synthesis. This leads to the inhibition of cell division and ultimately cell death.

Biochemical And Physiological Effects

DFUR has been shown to have potent antitumor activity in a variety of cancer cell lines. It has also been shown to be effective in animal models of cancer. DFUR is well tolerated in humans and has been shown to have fewer side effects than 5-FU.

Advantages And Limitations For Lab Experiments

DFUR has several advantages for use in lab experiments. It is a stable and easy-to-handle compound that can be easily synthesized. DFUR is also well tolerated in humans and has been shown to have fewer side effects than 5-FU. However, there are also some limitations to the use of DFUR in lab experiments. DFUR is a prodrug of 5-FU, which means that its effects are dependent on the activity of the enzyme DPD. This can lead to variability in its effects.

Future Directions

There are several future directions for research on DFUR. One area of research is the development of new analogs of DFUR that have improved pharmacokinetic and pharmacodynamic properties. Another area of research is the development of new methods for the delivery of DFUR to cancer cells. This could include the use of nanoparticles or other targeted delivery systems. Finally, there is a need for more clinical studies to determine the efficacy and safety of DFUR in humans.

Synthesis Methods

DFUR is synthesized from uracil, which is a naturally occurring nucleobase. The synthesis involves the addition of two fluorine atoms to the 5-position of the uracil ring. This is typically achieved through a multi-step process involving fluorination and deprotection reactions. The final product is a white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

DFUR has been extensively studied for its potential use in cancer treatment. It is a prodrug of 5-FU, which is a widely used chemotherapy drug. DFUR is converted to 5-FU in the body by the enzyme dihydropyrimidine dehydrogenase (DPD). 5-FU is a potent inhibitor of thymidylate synthase, an enzyme that is essential for DNA synthesis. This leads to the inhibition of cell division and ultimately cell death.

properties

CAS RN

113548-97-3

Product Name

5'-Deoxy-4',5-difluorouridine

Molecular Formula

C9H10F2N2O5

Molecular Weight

264.18 g/mol

IUPAC Name

5-fluoro-1-[(2R,3R,4S,5S)-5-fluoro-3,4-dihydroxy-5-methyloxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H10F2N2O5/c1-9(11)5(15)4(14)7(18-9)13-2-3(10)6(16)12-8(13)17/h2,4-5,7,14-15H,1H3,(H,12,16,17)/t4-,5+,7-,9-/m1/s1

InChI Key

ZCIKXSATRITCDY-BBERBSMNSA-N

Isomeric SMILES

C[C@@]1([C@H]([C@H]([C@@H](O1)N2C=C(C(=O)NC2=O)F)O)O)F

SMILES

CC1(C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O)F

Canonical SMILES

CC1(C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O)F

synonyms

4'-F-5'-dFUrd
5'deoxy-4',5-difluorouridine

Origin of Product

United States

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